Diethylamino stilbene
Description
Structure
3D Structure
Properties
CAS No. |
40193-47-3 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C18H21N/c1-3-19(4-2)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3/b11-10+ |
InChI Key |
FBZZYZMCLSMELP-ZHACJKMWSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Diethylamino Stilbene and Its Analogues
Established Synthetic Pathways for Substituted Stilbenes
Classic olefination and palladium-catalyzed reactions remain the cornerstones of stilbene (B7821643) synthesis, offering reliable and versatile routes to a wide array of substituted derivatives.
Wittig and Horner-Wadsworth-Emmons Reactions in Diethylamino Stilbene Synthesis
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are fundamental methods for forming carbon-carbon double bonds and are widely applied to stilbene synthesis. nih.gov Both reactions involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion.
In the context of this compound synthesis, the reaction typically involves the condensation of 4-(diethylamino)benzaldehyde (B91989) with a benzyl-type phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE).
Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide, generated by deprotonating a benzyltriphenylphosphonium (B107652) salt with a strong base. The nature of the ylide (stabilized or non-stabilized) significantly influences the stereochemical outcome. Non-stabilized ylides, common in stilbene synthesis, often lead to a mixture of (E)- and (Z)-isomers, with the (Z)-isomer (cis) frequently predominating. nih.govyoutube.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wiley-vch.de This reagent is more nucleophilic than a Wittig ylide and offers significant advantages, including a simpler workup, as the dialkylphosphate byproduct is water-soluble. wiley-vch.de Crucially, the HWE reaction almost exclusively yields the thermodynamically more stable (E)-isomer (trans) of the stilbene, providing excellent stereoselectivity. nih.gov This high E-selectivity is a key reason for its frequent use in synthesizing trans-stilbene (B89595) derivatives. nih.gov
| Reaction | Key Reagent | Typical Base | Primary Product Isomer | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Wittig Reaction | Phosphonium Ylide | n-BuLi, NaH, NaOH | Mixture of (E) and (Z), often Z-favored | Wide substrate scope | Poor stereoselectivity, triphenylphosphine (B44618) oxide byproduct can complicate purification nih.gov |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | NaH, KOtBu, NaOEt | Predominantly (E)-isomer | High (E)-stereoselectivity, water-soluble byproduct wiley-vch.de | Requires synthesis of phosphonate ester |
Palladium-Catalyzed Coupling Reactions for Stilbene Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bonds of the stilbene scaffold with high efficiency and functional group tolerance. nih.gov
Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. wikipedia.org For stilbene synthesis, this typically means reacting a substituted aryl halide (e.g., 4-(diethylamino)iodobenzene) with styrene (B11656), or conversely, a substituted styrene (e.g., 4-vinyl-N,N-diethylaniline) with an aryl halide. The reaction generally favors the formation of the (E)-stilbene isomer. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. nih.gov A common strategy for stilbenes is to react an (E)-2-phenylethenylboronic acid with a substituted aryl bromide. This method is known for its mild reaction conditions and the low toxicity of the boron reagents. It offers excellent stereochemical retention, meaning the geometry of the starting vinylboronic acid is preserved in the final stilbene product. nih.gov
Stille Coupling: The Stille reaction pairs an organotin compound (stannane) with an organic halide. nih.gov While effective and tolerant of many functional groups, the toxicity of the organotin reagents and byproducts is a significant drawback, limiting its widespread use compared to the Suzuki coupling. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govgold-chemistry.org To synthesize stilbenes, a substituted aryl halide can be coupled with phenylacetylene (B144264) to form a diarylacetylene intermediate. Subsequent stereoselective reduction of the alkyne can yield either the (E)- or (Z)-stilbene. nih.govnih.gov
| Reaction Name | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Heck Reaction | Aryl Halide + Styrene | Pd(0) complex, Base | Good for (E)-isomers; versatile |
| Suzuki Coupling | Aryl Halide + Vinylboronic Acid | Pd(0) complex, Base | Mild conditions, low toxicity, high stereoretention nih.gov |
| Stille Coupling | Aryl Halide + Vinylstannane | Pd(0) complex | High functional group tolerance, toxic tin reagents nih.gov |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) cocatalyst, Base | Forms alkyne intermediate for subsequent reduction nih.govgold-chemistry.org |
Advanced and Metal-Free Synthetic Strategies
Recent advancements have focused on developing more sustainable and stereochemically precise methods for stilbene synthesis, including metal-free pathways and techniques for selective isomer formation.
Carbanion-Induced Ring Transformation Routes for Functionalized Stilbenes
An innovative, metal-free approach to synthesizing highly functionalized (E)-stilbenes involves a carbanion-induced ring transformation. rsc.orgrsc.org This strategy utilizes the reaction between a chalcone-like molecule, such as (E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one, and a 6-aryl-2H-pyran-2-one in the presence of a base like potassium hydroxide. rsc.orgrsc.org
The mechanism proceeds through the formation of a carbanion from the chalcone, which then induces a ring-opening and subsequent transformation of the pyran-2-one structure. This process results in the regioselective formation of biaryl-cored (E)-stilbenes. This method is advantageous due to its mild reaction conditions, the use of readily available precursors, and the complete avoidance of transition metals, aligning with the principles of green chemistry. rsc.orgrsc.org
Stereo-selective Synthesis of (E)- and (Z)-Isomers
Control over the double bond geometry is crucial, as (E)- and (Z)-isomers of stilbenes can have vastly different properties.
Synthesis of (E)-Isomers: The synthesis of (E)-stilbenes is often more straightforward. The Horner-Wadsworth-Emmons reaction is highly selective for the (E)-isomer due to the thermodynamic stability of the intermediates. nih.gov Similarly, palladium-catalyzed methods like the Heck and Suzuki couplings typically yield the trans product as the major isomer. nih.govwikipedia.org Furthermore, (Z)-stilbenes can often be isomerized to the more stable (E)-form through exposure to heat, acid, or photochemical conditions. researchgate.net
Synthesis of (Z)-Isomers: The selective synthesis of the less stable (Z)-isomer is more challenging.
Wittig Reaction: Using non-stabilized or semi-stabilized ylides under salt-free conditions can favor the formation of the kinetic (Z)-isomer. nih.gov
Sonogashira Coupling followed by Syn-Reduction: A reliable route involves the Sonogashira coupling to form a diarylacetylene intermediate. The subsequent partial hydrogenation of the triple bond using a catalyst like Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) or nickel-boride (P-2 catalyst) selectively produces the (Z)-alkene. nih.gov
Perkin Condensation: The Perkin condensation can produce (E)-2,3-diarylacrylic acids, which upon decarboxylation, yield stilbene intermediates that often bear the (Z)-configuration. jst.go.jp A final isomerization step can then be used if the (E)-isomer is desired. jst.go.jp
Electronic Structure and Spectroscopy of Diethylamino Stilbene Derivatives
Analysis of Electronic Absorption Characteristics
The electronic absorption spectra of diethylamino stilbene (B7821643) derivatives are dominated by intense bands in the near-UV and visible regions, corresponding to π-π* transitions of the conjugated system. The nature of these transitions and their sensitivity to structural modifications are key to understanding the photophysics of these compounds.
The primary photoexcitation event in diethylamino stilbene derivatives is an ultrafast electronic transition from the ground state (S₀) to the first excited singlet state (S₁). This transition, often occurring on the femtosecond timescale, involves a significant redistribution of electron density. nih.govscispace.com The diethylamino group acts as an electron donor and the opposing end of the stilbene can be substituted with an electron-acceptor group, creating a "push-pull" system. nih.gov
Upon excitation, electron density shifts from the donor side to the acceptor side, resulting in an excited state with a large dipole moment and significant intramolecular charge transfer character. nih.govscispace.com The lowest energy absorption band, typically observed between 350 and 400 nm, corresponds to this S₀→S₁ ICT transition. nih.gov The analysis of the frontier molecular orbitals shows that this transition corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), which is largely localized on the diethylamino-containing part of the molecule, to the Lowest Unoccupied Molecular Orbital (LUMO), which is distributed across the conjugated bridge and the acceptor moiety. nih.gov
The position of the maximum absorption wavelength (λmax) in stilbene derivatives is highly sensitive to the electronic nature of the substituents on the phenyl rings. mdpi.comnih.gov The introduction of an electron-donating group, such as diethylamino, or an electron-withdrawing group leads to an enhanced delocalization of the π-electron system. nih.govresearchgate.net This increased delocalization reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum compared to unsubstituted stilbene. nih.govresearchgate.net
In push-pull systems, where a diethylamino group is paired with an electron-withdrawing group (e.g., nitro or cyano), this effect is particularly pronounced, leading to absorption maxima extending well into the visible region. nih.govresearchgate.net The strength of the donor and acceptor groups directly correlates with the extent of the red shift. researchgate.net For instance, symmetrical bis-donor stilbenes featuring strong amino groups also show significant shifts. optica.org
| Compound | Substituents | Absorption Max (λmax) | Solvent |
|---|---|---|---|
| trans-Stilbene (B89595) | None | ~294 nm | Hexane |
| Bis(di-n-butylamino)stilbene (BDBAS) | Two di-n-butylamino donor groups | 374 nm | Toluene |
| 4,4'-Bis(diphenylamino)-trans-styryl)biphenyl (BPSBP) | Two diphenylamino donor groups | ~350-400 nm | Various |
| Donor-Acceptor Stiff-Stilbene | Dimethylamino (donor), Cyano (acceptor) | 398 nm | MeCN |
Excited State Photophysical Processes
The excited states of this compound derivatives are characterized by a complex interplay of radiative and non-radiative decay pathways, including fluorescence, conformational relaxation, and intersystem crossing. These processes are often exceptionally fast and highly dependent on the solvent environment.
Time-resolved fluorescence spectroscopy is a critical tool for investigating the dynamics of molecular events that occur in the picosecond to nanosecond timescale following photoexcitation. nih.gov Techniques such as femtosecond transient absorption and time-resolved single-photon counting (TRSPC) have been utilized to monitor the excited-state lifetimes and pathways of this compound derivatives. researchgate.netresearchgate.net These studies reveal that the excited state is not static; it undergoes rapid structural and electronic changes. In many diethylamino-substituted push-pull stilbenes, the initially populated Franck-Condon state can relax into other emissive or non-emissive states, a process that is often mediated by solvent polarity and viscosity. scispace.comresearchgate.net For instance, in polar solvents, diethylamino-substituted nitrofluorene, a related push-pull system, forms intramolecular charge transfer states on an ultrafast timescale. researchgate.net
A remarkable characteristic of many push-pull stilbenes, including those with diethylamino groups, is the phenomenon of dual fluorescence, particularly in polar solvents. researchgate.net This involves the observation of two distinct fluorescence bands, which seemingly violates Kasha's rule stating that emission should only occur from the lowest vibrational level of the S₁ state. scispace.com
The widely accepted model attributes this phenomenon to the existence of at least two different emissive excited state minima:
A Locally Excited (LE) state, which is structurally similar to the ground state and is responsible for the higher-energy (blue-shifted) fluorescence band. researchgate.net
A Twisted Intramolecular Charge Transfer (TICT) state, which is formed through conformational relaxation (twisting) around the single bond connecting the diethylamino group to the phenyl ring. scispace.comresearchgate.net This TICT state is highly polar and is stabilized by polar solvents, giving rise to a new, lower-energy (red-shifted) fluorescence band. researchgate.net
The transition from the LE state to the TICT state is an ultrafast process, and its rate is often dependent on solvent viscosity. researchgate.net The presence and relative intensity of the two fluorescence bands are therefore a sensitive probe of the molecule's local environment. scispace.comresearchgate.net
Two-photon absorption is a nonlinear optical process where a molecule absorbs two photons simultaneously to reach an excited state that would typically be accessed by a single photon of twice the energy. nih.gov this compound derivatives, particularly those with a symmetric D-π-D (Donor-π-Donor) structure, have been shown to be efficient TPA chromophores. optica.org Strong donor groups like diethylamino are crucial for achieving high TPA activity at longer wavelengths. optica.org
The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). Symmetrical stilbene derivatives with dialkylamino groups exhibit large TPA cross-sections in the near-infrared region, making them suitable for applications such as two-photon induced fluorescence microscopy and optical limiting. nih.govoptica.org The quadratic dependence of the fluorescence intensity on the excitation intensity confirms that a true two-photon absorption process is occurring. nih.gov
| Compound | Abbreviation | TPA Cross-Section (σ₂) | Wavelength |
|---|---|---|---|
| 4,4'-Bis(diethylamino-trans-styryl)biphenyl | BESBP | 617 GM | 800 nm |
| 4,4'-Bis(diphenylammino-trans-styryl)biphenyl | BPSBP | 892 GM | 800 nm |
| 4,4'-Bis(9-carbazyl-trans-styryl)-biphenyl | BCSBP | 483 GM | 800 nm |
Vibrational Spectroscopy and Structural Correlations
Vibrational spectroscopy serves as a powerful tool for elucidating the intricate relationship between the molecular structure and electronic properties of this compound derivatives. Techniques such as Raman and Surface-Enhanced Raman Scattering (SERS) provide detailed information about the vibrational modes of these molecules in both their ground and electronically excited states.
Raman and Surface-Enhanced Raman Scattering (SERS) Analysis
Raman spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. However, the inherent weakness of the Raman scattering process can be a limitation. Surface-Enhanced Raman Scattering (SERS) addresses this by dramatically amplifying the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. edinst.comwikipedia.org The enhancement can be so significant, by factors up to 10¹⁰ to 10¹¹, that it may allow for the detection of single molecules. wikipedia.org This enhancement arises from two primary mechanisms: an electromagnetic effect, involving the amplification of the local electric field via surface plasmon resonance on the metal nanostructures, and a chemical effect, which involves charge-transfer between the molecule and the metal surface. wikipedia.orgnih.gov
In the context of this compound derivatives, SERS has been employed to study these chromophores on colloidal silver nanoparticle surfaces. researchgate.net For donor-acceptor substituted stilbenes, the SERS spectra can be complex, sometimes varying with the excitation wavelength and exhibiting new spectral lines not observed in solution-phase Raman spectra. researchgate.net These new features can be attributed to the formation of photoproducts on the nanoparticle surface. researchgate.net
The analysis of Raman and SERS spectra allows for the assignment of specific vibrational modes. For stilbene-type molecules, key vibrational modes include the C=C stretching of the ethylenic group, phenyl ring modes, and torsional motions of the phenyl rings. acs.orgnih.gov For instance, studies on trans-stilbene, the parent compound, have identified the C=C stretching mode of the olefinic group and various phenyl ring vibrations as prominent features in the Raman spectrum. acs.org The table below lists characteristic Raman bands observed for a representative donor-acceptor stilbene derivative.
Table 1: Characteristic Raman and SERS Vibrational Modes for a Donor-Acceptor Stilbene Derivative. Note: Wavenumbers are approximate and can vary with substitution and environment.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Phenyl C-H stretch | ~3060 | Stretching vibration of aromatic C-H bonds. |
| Ethylenic C=C stretch | ~1625-1640 | Stretching of the central carbon-carbon double bond. acs.org |
| Phenyl ring C=C stretch | ~1570-1600 | In-plane stretching vibrations of the phenyl rings. acs.org |
| NO₂ symmetric stretch | ~1340 | Symmetric stretching of the nitro group (acceptor). |
| C-N stretch | ~1170 | Stretching of the carbon-nitrogen bond of the diethylamino group (donor). |
| Phenyl ring in-plane bend | ~1000 | In-plane bending of the phenyl ring C-H bonds. |
| Phenyl ring out-of-plane bend | ~820 | Out-of-plane wagging of the phenyl ring C-H bonds. |
SERS spectra can differ significantly from standard Raman spectra due to molecule-metal interactions, with vibrational modes of the part of the molecule closest to the surface often being preferentially enhanced. edinst.com This surface sensitivity makes SERS a valuable probe for studying the orientation and interaction of this compound derivatives on surfaces.
Correlation of Vibrational Modes with Electronic States
The vibrational spectrum of a molecule is intrinsically linked to its electronic state. Changes in the electronic distribution upon excitation, oxidation, or reduction lead to modifications in bond strengths and, consequently, shifts in vibrational frequencies.
For stilbene derivatives, a notable correlation is observed between the electronic state (ground state, S₀, versus excited state, S₁) and the frequencies of key vibrational modes. The lack of a perfect mirror image between the absorption and fluorescence spectra of many stilbene derivatives is often attributed to differences in the phenyl torsional frequencies between the S₀ and S₁ states. researchgate.net Computational studies on trans-stilbene have confirmed different potential energy surfaces and vibrational frequencies for the ground and excited electronic states. unige.ch
Time-resolved resonance Raman spectroscopy has been instrumental in directly observing these changes. nih.gov Upon one-electron oxidation or reduction of stilbene derivatives, significant downshifts are observed for the C=C stretching mode of the ethylenic group. nih.gov This red shift indicates a decrease in the bond order of the C=C bond, consistent with the removal of an electron from a bonding orbital or the addition of an electron to an anti-bonding orbital. nih.gov The magnitude of this shift is often more pronounced upon reduction than oxidation. nih.gov
Furthermore, coherent vibrational motions in the excited state can directly modulate the electronic properties. Studies on trans-4-(N,N-dimethylamino)-4′-nitrostilbene, a closely related compound, have revealed an oscillatory component in its fluorescence decay. researchgate.net This oscillation was attributed to the coherent vibrational motion of the nitrophenyl/aminophenyl torsion, demonstrating a direct coupling between a specific vibrational mode and the deactivation dynamics of the excited electronic state. researchgate.net
The interaction with a surface can also induce electronic changes that are reflected in the vibrational spectrum. When trans-stilbene is adsorbed on a silver surface, a red shift in the C═C stretching mode is observed. acs.org This shift is attributed to a surface charge-transfer interaction that destabilizes the C═C double bond, effectively lowering its vibrational frequency. acs.org
Table 2: Correlation of Ethylenic C=C Stretch with Electronic State for Stilbene Derivatives. Data derived from studies on various stilbene derivatives. nih.gov
| Electronic State | Change from Neutral Ground State | Observed Effect on C=C Stretch Frequency | Physical Interpretation |
| Radical Cation | One-electron oxidation | Significant downshift (red shift) | Decrease in C=C bond order due to electron removal from a bonding orbital. |
| Radical Anion | One-electron reduction | Larger downshift (red shift) than oxidation | Decrease in C=C bond order due to electron addition to an anti-bonding orbital. |
| Excited State (S₁) | Photoexcitation | Frequency shift (typically downshift) | Altered potential energy surface and bond orders in the excited state. |
| Adsorbed on Ag | Surface interaction | Downshift (red shift) | Charge transfer from the surface weakens the C=C bond. acs.org |
These findings collectively illustrate that vibrational frequencies are highly sensitive reporters of the electronic structure in this compound derivatives. By analyzing these spectral shifts, detailed insights can be gained into the nature of excited states, charge distribution in radical ions, and molecule-surface interactions.
Mechanisms of Photoinduced Intramolecular Charge Transfer
Upon absorption of light, donor-acceptor stilbenes can undergo a significant redistribution of electron density, a process known as intramolecular charge transfer (ICT). nih.govmdpi.com This fundamental process is central to the application of these molecules in various fields, including molecular sensors and nonlinear optics. nih.govresearchgate.net The initial excitation populates a locally excited (LE) state, which can then evolve into a charge-separated state. nih.gov
A key mechanism in the excited-state dynamics of many donor-acceptor stilbenes is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.govresearchgate.net The TICT model describes a process where, following photoexcitation to a planar LE state, the molecule undergoes torsional motion around the single bond connecting the donor (diethylamino group) or acceptor moieties to the stilbene core. nih.gov This twisting leads to an electronic decoupling of the donor and acceptor groups, resulting in a highly polar, charge-separated TICT state. nih.gov This state is often characterized by a large Stokes shift in its emission spectrum and can be non-emissive, providing an efficient non-radiative decay pathway. nih.govmdpi.com
In molecules like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a close analog of this compound, ultrafast ICT dynamics occur with the twist of the nitrophenyl group in the S1 state. nih.gov This process can be exceptionally rapid, with time constants on the order of hundreds of femtoseconds. nih.gov Theoretical models suggest that the TICT state is formed by twisting about the C–N bond, leading to a structure with perpendicular donor and acceptor groups. rsc.orgnih.gov For some substituted stilbenes, the formation of the TICT state is a crucial step that competes with other relaxation pathways like fluorescence and trans-cis isomerization. rsc.orgnih.gov
Table 1: TICT State Formation Lifetimes in Substituted Stilbenes in Various Solvents
| Compound | Solvent | Rise Lifetime (ps) | Reference |
|---|---|---|---|
| p1CN | Acetonitrile (ACN) | 4.3 | nih.gov |
| p1OM | Acetonitrile (ACN) | 7.5 | nih.gov |
| p1CN | Dimethylformamide (DMF) | 16.3 | nih.gov |
| p1OM | Dimethylformamide (DMF) | 9.4 | nih.gov |
| p1CN | Dimethyl sulfoxide (DMSO) | 29.5 | nih.gov |
Note: p1CN is trans-4-(N-(4-cyanophenyl)amino)stilbene and p1OM is trans-4-(N-(4-methoxyphenyl)amino)stilbene. These compounds illustrate the formation of TICT states in related aminostilbene systems.
Solvent polarity and viscosity are critical parameters. The rate of conversion to the TICT state generally decreases as solvent viscosity increases, which is consistent with a process that requires significant molecular rearrangement. rsc.orgnih.gov Furthermore, specific solvent-solute interactions, such as hydrogen bonding, can also play a significant role. For instance, in alcoholic solvents, the lifetimes of both the planar ICT (PICT) and TICT states of certain aminostilbenes are shortened due to these interactions. nih.gov The fluorescence quantum yield of molecules like DANS is also sensitive to solvent changes, increasing from non-polar to slightly polar environments. researchgate.net
Non-Radiative Decay Pathways
Following excitation, molecules can return to the ground state via non-radiative pathways, which compete with fluorescence and phosphorescence. For substituted stilbenes, these pathways are particularly efficient and involve complex potential energy surfaces with features like conical intersections and intersystem crossings.
Conical intersections (CIs) are points of degeneracy between electronic states (typically the excited S1 and ground S0 states) that provide highly efficient funnels for ultrafast non-radiative decay. nih.govacs.org For stilbene and its derivatives, CIs are crucial for understanding the photoisomerization and relaxation dynamics. nih.govacs.org Upon excitation, the molecule can evolve along the excited-state potential energy surface towards a CI, where it can rapidly transition to the ground state. nih.gov
In DANS, theoretical studies have revealed a complex network of five S1/S0 and three T2/T1 conical intersections. mdpi.comresearchgate.netnih.gov The relaxation pathways are different for the trans and cis isomers. For the cis isomer, the molecule lies at the top of a steeply decreasing potential energy surface after excitation, leading towards CIs associated with either twisting around the central C=C bond or the formation of a dihydrophenanthrene (DHP)-like structure. mdpi.comnih.gov The accessibility and specific geometry of these CIs dictate the branching ratio between different photorelaxation pathways. acs.orgnih.gov
Intersystem crossing (ISC) is a radiationless process involving a transition between electronic states of different spin multiplicity, typically from a singlet state (S1) to a triplet state (T1). wikipedia.org In many organic molecules, ISC is relatively slow, but in substituted stilbenes, particularly those with heavy atoms or specific functional groups, it can become a significant decay channel. nih.govrsc.org The presence of nitro groups, for example, is known to promote the triplet pathway. mdpi.com
For DANS, computational studies show that upon excitation of the trans isomer, the relaxation primarily proceeds along a triplet pathway. mdpi.comresearchgate.net This involves an initial ultrafast conversion to a quinoid form, followed by intersystem crossing (ISC-S1/T2-trans), relaxation to a lower triplet state via a conical intersection (CI-T2/T1-trans), and finally another intersystem crossing back to the ground state (ISC-S0/T1-twist). mdpi.comresearchgate.net The efficiency of ISC is governed by the spin-orbit coupling between the involved singlet and triplet states, which can be influenced by molecular geometry. nih.govnih.gov
Table 2: Calculated Intersystem Crossing and Conical Intersection Points for DANS
| Feature | Type | Key Geometric Parameters (Bond lengths in Å, angles in °) | Reference |
|---|---|---|---|
| CI-S1/S0-twist-c | Conical Intersection | αC=C = -89.4, θA = 143.6, θN = 143.5 | researchgate.net |
| CI-S1/S0-DHP | Conical Intersection | rc-c = 1.54, αPh-A = 177.3, αPh-N = 179.9 | researchgate.net |
| ISC-S1/T2-trans | Intersystem Crossing | rc=c = 1.41, αC=C = 179.9 | researchgate.net |
Note: Geometries optimized at the SA6-CASSCF(18,12)/6-31G level of theory.* researchgate.net αC=C refers to the torsion of the central double bond, θA and θN are bond angles at the amino and nitro sides, rc-c is a bond length in the DHP structure, and αPh-A/N are dihedral angles of the phenyl rings.
Isomerization Dynamics in Excited States
The photoinduced trans-cis isomerization is a hallmark of stilbene chemistry. researchgate.net This process occurs on the excited-state potential energy surface and involves significant twisting around the central ethylenic double bond. nih.gov For substituted stilbenes, the dynamics of isomerization are intertwined with the ICT processes. rsc.org
Intramolecular Charge Transfer Ict and Photorelaxation Dynamics
Trans-Cis Photoisomerization Mechanisms and Influencing Factors
The process of trans-cis photoisomerization in stilbene (B7821643) derivatives is a cornerstone of photochemistry, involving the conversion between two geometric isomers upon light absorption. This transformation is a complex process governed by the molecule's excited-state dynamics and is significantly influenced by both its structural features and its environment.
The photoisomerization of stilbene and its derivatives, such as those with donor-acceptor groups, is a multidimensional photochemical process that occurs in the excited state. researchgate.net The central mechanism involves the rotation around the ethylenic double bond. mdpi.comresearchgate.net Upon photoexcitation, the molecule is promoted from the ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, the molecule can undergo torsional motion to reach a perpendicular, or "phantom," state which serves as an intermediate, ultimately leading to the formation of both cis and trans isomers. researchgate.net
In donor-acceptor substituted stilbenes like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a typical "push-pull" chromophore, the photorelaxation pathways are intricate. mdpi.comnih.gov After excitation to the S₁ state, the trans isomer can undergo an ultrafast conversion to a quinoid form. mdpi.comnih.govresearchgate.net The subsequent relaxation can proceed through competing nonadiabatic decay pathways, including singlet and triplet states. mdpi.com The relaxation for the trans isomer is often hindered on the singlet surface by a significant energy barrier, favoring a triplet pathway. mdpi.com
Conversely, the excited cis isomer often lies on a steeply decreasing potential energy surface, leading towards conical intersections (CIs) that facilitate efficient decay back to the ground state as either the trans or cis isomer. mdpi.comnih.gov The branching ratio between different relaxation pathways, such as C=C twisting versus dihydrophenanthrene (DHP) formation, can be determined by the initial twisting directions of the donor and acceptor groups. mdpi.comnih.gov
Several factors influence the dynamics of photoisomerization:
Substituent Groups: The nature of the substituent groups on the phenyl rings can significantly alter the photophysical properties. For instance, electron-donating groups like amino groups can raise the barrier for C=C torsion and slow down the isomerization process, while electron-withdrawing groups like nitro or cyano can promote the triplet pathway. mdpi.com
Solvent Polarity: The surrounding solvent environment plays a crucial role. In polar solvents, the formation of twisted intramolecular charge transfer (TICT) states can occur, influencing the relaxation pathways. researchgate.net The fluorescence quantum yield of molecules like DANS is highly sensitive to solvent polarity. researchgate.net For some stilbene derivatives, an increase in solvent polarity leads to a net increase in fluorescence quantum yield and lifetime. researchgate.net
Viscosity: The viscosity of the solvent can affect the rate of isomerization by imposing friction on the twisting motion of the molecule. nih.gov
Irradiation Wavelength: The energy of the excitation photons can also affect the outcome. For trans-stilbene (B89595) in methanol, higher energy photons can enhance certain reaction pathways that compete with relaxation to the S₁ state. nih.gov
| Compound | Isomerization Pathway | Key Intermediates | Influencing Factors |
| Stilbene | S₁ state torsion | Perpendicular "phantom" state (P*) | Solvent viscosity, excitation energy |
| 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) | Competing singlet and triplet pathways | Conical intersections (CIs), intersystem crossings (ISCs), quinoid form | Substituent effects, solvent polarity |
| Stiff-Stilbene | S₁ state torsion over a barrier | Twisted (phantom) intermediate | Solvent polarity, viscosity |
The phantom singlet state, denoted as P, is a critical transient species in the photoisomerization of stilbenes. researchgate.netresearchgate.net It is a common twisted singlet excited state intermediate that is formed following the torsional relaxation of the lowest excited singlet states of both the cis (¹c) and trans (¹t*) isomers. nih.gov This intermediate has a perpendicular geometry, where the two phenyl rings are twisted approximately 90° relative to each other around the central ethylenic bond. researchgate.netresearchgate.net
The P* state is characterized by its zwitterionic nature, which makes it susceptible to interactions with polar solvents. nih.gov It serves as a funnel in the potential energy landscape, facilitating the non-radiative decay from the excited state back to the ground state, populating both the cis and trans ground state isomers. researchgate.net
The photophysical properties of the P* state have been a subject of extensive research. Transient absorption spectroscopy has been a key technique for its detection and characterization. nih.govresearchgate.net
Key photophysical properties of the P* state include:
Lifetime: The lifetime of the P* state is typically very short, on the order of picoseconds or even femtoseconds. For stilbene itself, the lifetime of P* has been determined to be 0.4 ps in acetonitrile and 0.3 ps in hexane. researchgate.net For stiff-stilbene, a sterically restricted analogue, the lifetime of the twisted intermediate is longer, around 800 fs, compared to 135–160 fs for the parent stilbene. nih.gov
Absorption Spectrum: The P* state has a characteristic transient absorption spectrum. For cis-stilbene, a band growing and decaying around 340 nm has been identified as corresponding to the phantom state. researchgate.net In a study of stiff-stilbene, a transient absorption at 351 nm was ascribed to the twisted phantom intermediate. nih.gov
Energetics: The P* state is an energy minimum on the S₁ potential energy surface at the twisted geometry. The efficiency of isomerization is influenced by the energy barriers to reach this state from the initial excited trans or cis configurations. nih.gov Deuterium substitution of the vinyl hydrogens in stilbene was found to increase the lifetime of the P* state, suggesting an influence on its decay pathways. nih.gov
| Compound | P* State Lifetime | Solvent | Key Spectroscopic Feature |
| Stilbene | 0.3 ps | Hexane | Transient absorption at 340 nm |
| Stilbene | 0.4 ps | Acetonitrile | Transient absorption at 340 nm |
| Stiff-Stilbene | 800 fs | Not specified | Transient absorption at 351 nm |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Approaches for Electronic Structure Elucidation
The electronic structure of a molecule dictates its reactivity and its interaction with light. Quantum chemical methods are essential for elucidating the ground and excited state properties of stilbene (B7821643) derivatives.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecules like stilbene derivatives. semanticscholar.org It is frequently used to optimize molecular geometries and calculate electronic properties. semanticscholar.orgnih.gov For instance, DFT calculations have been employed to determine the structures of chromophores in both their ground and excited states. nih.gov
To study excited-state phenomena, such as light absorption and emission, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method due to its favorable balance of accuracy and computational cost. researchgate.netyoutube.com TDDFT is capable of predicting the one- and two-photon absorption (OPA and TPA) characteristics of stilbene-based molecules. researchgate.netnih.gov This method calculates vertical excitation energies and fluorescence emission energies, which can be compared with experimental spectroscopic data. semanticscholar.org However, the accuracy of TDDFT can be sensitive to the choice of the exchange-correlation functional, and it can face challenges with certain types of excitations, like charge-transfer transitions, where it may predict energies that are too low. youtube.com Hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, such as B3LYP, often provide robust results for many systems. youtube.com For example, on-the-fly dynamics simulations using spin-flip TDDFT (SF-TDDFT) have been used to examine the photoisomerization and photocyclization mechanisms of cis-stilbene. acs.org
While DFT and TDDFT are powerful, more computationally intensive ab initio methods are often employed for higher accuracy or to benchmark results. These methods are based on solving the Schrödinger equation without empirical parameters. Møller–Plesset perturbation theory of the second order (MP2) is a common choice for including electron correlation in ground-state calculations. acs.org
For excited states, multireference methods are often necessary, especially when describing photochemical reactions that involve bond breaking or formation, and regions of the potential energy surface where electronic states are close in energy (conical intersections). nih.gov Methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have been used to investigate the potential energy surfaces of stilbene. acs.orgresearchgate.net High-level methods like Coupled Cluster (CC) are considered the "gold standard" for accuracy in quantum chemistry and are used to obtain highly reliable energies for specific points on the potential energy surface. chemrxiv.org For example, calculations using the improved virtual orbital, complete active space configuration interaction (IVO-CASCI) method have been performed to evaluate the optimized geometries for the ground and low-lying excited states of stilbene isomers. nih.gov
Modeling Photophysical and Photochemical Pathways
Computational methods are crucial for mapping the complex pathways a molecule can take after absorbing light. These simulations can reveal the dynamics of processes that occur on ultrafast timescales.
The de-excitation, or photorelaxation, of a molecule from an excited state can occur through various competing pathways. Multi-state perturbation theory, such as the n-electron valence state second-order perturbation theory (NEVPT2), is a powerful tool for studying these processes. nih.govnih.govresearchgate.net This method can accurately describe the potential energy surfaces of multiple electronic states simultaneously.
Studies on stilbene derivatives, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), have utilized multi-state NEVPT2 to map out the intricate networks of conical intersections (points of degeneracy between electronic states) and intersystem crossings (transitions between singlet and triplet states). nih.govnih.govnycu.edu.tw These calculations reveal that upon excitation, the molecule can relax via different routes, including direct internal conversion back to the ground state or crossing over to a triplet state, which can influence the molecule's fluorescence efficiency and photochemical reactivity. nih.gov Such simulations provide a detailed picture of the trans-to-cis and cis-to-trans photoisomerization processes. nih.govnycu.edu.tw
Computational chemistry allows for the direct simulation of spectroscopic properties. TDDFT is commonly used to calculate the electronic absorption spectra of stilbene derivatives. rsc.org The calculations provide information on excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities).
Theoretical calculations have been shown to successfully reproduce experimental absorption and fluorescence spectra for diethylamino-substituted distyrylbenzenes, which contain a similar chromophoric system. nih.gov By comparing the calculated vertical excitation energies with experimental absorption maxima, researchers can validate their computational models and gain insight into the nature of the electronic transitions. For example, calculations on a bis-diethylamino derivative of 1,4-distyrylbenzene showed a theoretical absorption maximum that closely matched the experimental value, as shown in the table below.
| Compound | Method | Calculated λmax (nm) | Experimental λmax (nm) |
|---|---|---|---|
| syn,syn-(E,E)-1,4-bis[2-(4-N,N-diethylaminophenyl)ethenyl]benzene | TDDFT | 415 | 426 |
| trans-4-(N,N-dimethylamino)-4'-nitrostilbene (in Chloroform) | QM/MM | 431 | 425 |
| trans-4-(N,N-dimethylamino)-4'-nitrostilbene (in DMSO) | QM/MM | 482 | 489 |
Analysis of Molecular Orbitals and Electron Density
The concept of molecular orbitals is central to understanding electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key factor determining the wavelength of light a molecule absorbs.
For donor-acceptor stilbene systems, the lowest energy electronic transition is typically dominated by the promotion of an electron from the HOMO to the LUMO. nih.gov In diethylamino-substituted distyrylbenzenes, quantum chemical calculations show that the HOMO is delocalized over the entire molecule. nih.gov In contrast, the LUMO's electron density is concentrated more in the central part of the molecule. nih.gov This shift in electron density from the HOMO to the LUMO upon excitation is characteristic of an intramolecular charge transfer (ICT) process, which is fundamental to the optical properties of many stilbene derivatives. semanticscholar.org
| Orbital | Description for a Bis-diethylamino Distyrylbenzene (B1252955) Derivative |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron density is delocalized over the entire molecule, including the diethylamino end groups and the central core. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron density is primarily concentrated on the central distyrylbenzene core, with less density on the terminal diethylamino groups. |
| Transition (HOMO → LUMO) | Represents an intramolecular charge transfer (ICT) from the ends of the molecule toward the center upon photoexcitation. |
Data derived from descriptions in reference nih.gov.
Frontier Molecular Orbital (FMO) Analysis in Charge Transfer
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic transitions and reactivity of molecules. For Diethylamino stilbene, which is a classic donor-π-acceptor (D-π-A) type system, FMO analysis elucidates the nature of its intramolecular charge transfer (ICT) characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in the primary electronic excitation.
Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. youtube.com In this compound, the electron-donating diethylamino group causes the HOMO to be primarily localized on this moiety and the adjacent part of the phenyl ring. Conversely, the LUMO is typically distributed over the stilbene bridge and the acceptor-side phenyl ring. This spatial separation of the HOMO and LUMO is a hallmark of a charge-transfer transition. researchgate.net
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the energy of the lowest absorption band in the molecule's UV-visible spectrum. youtube.com Computational studies, often employing Density Functional Theory (DFT), can precisely calculate these orbital energies and their distributions. For related donor-acceptor stilbene derivatives, it has been shown that the ICT process involves the transfer of an electron from orbitals localized on the donor portion to orbitals on the acceptor portion. researchgate.net This transition from the ground state to the first excited state (S1) results in a significant change in the molecule's dipole moment, a key factor in its solvatochromic behavior.
Table 1: Representative FMO Data for Donor-Acceptor Stilbene Systems
This table presents typical values for analogous compounds to illustrate the principles of FMO analysis in charge transfer.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital, localized on the diethylamino donor group. |
| ELUMO | -1.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital, localized on the stilbene bridge/acceptor. |
Electron Density Difference Plots for Excited States
To visualize the charge transfer process, computational chemists utilize electron density difference (EDD) plots. These plots map the change in electron distribution between the ground state and an excited state. For this compound, the EDD plot for the S1 excited state provides a clear picture of the ICT event.
The plot typically shows regions of electron density depletion (often colored blue or yellow) and regions of electron density accumulation (colored red or blue). researchgate.net In the case of this compound's primary π → π* transition, the EDD plot would demonstrate a decrease in electron density around the diethylamino nitrogen atom and the adjacent phenyl ring. Simultaneously, it would show an increase in electron density along the ethylene (B1197577) bridge and the other phenyl ring. researchgate.net This visual representation confirms that upon excitation, electron density moves from the donor end of the molecule to the acceptor end, creating a more polar excited state with a larger dipole moment compared to the ground state. chemrxiv.org This charge separation in the excited state is fundamental to the molecule's photophysical properties, including its fluorescence and sensitivity to solvent polarity.
Solvatochromism and Environmental Effects in Computational Models
Solvatochromism, the change in a substance's color with solvent polarity, is a prominent feature of this compound. ucsb.edu Computational models are essential for understanding and predicting these environmental effects on the molecule's absorption and emission spectra.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Solvent Effects
To account for specific solute-solvent interactions, such as hydrogen bonding, which are not captured by simpler models, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. free.fr In this approach, the solute (this compound) is treated with a high level of theory (Quantum Mechanics), while the surrounding solvent molecules are treated with a less computationally expensive method (Molecular Mechanics).
This two-level approach allows for a more realistic simulation of the solvent environment. pitt.edu It can model how individual solvent molecules arrange themselves around the solute and how this specific solvation shell affects the electronic properties of this compound. For instance, in polar protic solvents, QM/MM simulations can explicitly model the hydrogen bonds between the solvent and the diethylamino group, providing a more accurate description of the stabilization of the charge-transfer excited state. These explicit interactions can significantly influence the energy levels of the ground and excited states, leading to more precise predictions of solvatochromic shifts. free.fr
Dielectric Continuum Models for Solvatochromic Behavior
A widely used and computationally efficient method to model solvent effects is the use of dielectric continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). ohio-state.eduq-chem.com These models treat the solvent not as individual molecules but as a continuous medium with a characteristic dielectric constant (ε). The solute molecule is placed in a cavity within this dielectric continuum. youtube.com
The charge distribution of the solute molecule polarizes the surrounding dielectric medium, which in turn creates a "reaction field" that interacts with the solute, leading to its stabilization. ohio-state.edu Since the excited state of this compound is significantly more polar than the ground state, it is more strongly stabilized by polar solvents. This differential stabilization leads to a decrease in the energy gap between the ground and excited states as the solvent polarity increases.
This phenomenon explains the observed red-shift (bathochromic shift) in the fluorescence spectra of this compound in more polar solvents. ucsb.edu Computational studies using these models can calculate the absorption and emission energies in various solvents by specifying their dielectric constants, providing results that are often in good agreement with experimental solvatochromic data. nih.gov
Table 2: Calculated Solvatochromic Shifts Using a Continuum Model
Illustrative data based on typical behavior for donor-acceptor stilbenes.
| Solvent | Dielectric Constant (ε) | Calculated Absorption Max (nm) | Calculated Emission Max (nm) |
|---|---|---|---|
| Hexane | 1.9 | ~350 | ~410 |
| Dichloromethane | 8.9 | ~365 | ~450 |
| Acetonitrile | 37.5 | ~375 | ~490 |
Advanced Applications in Materials Science and Photonics
Nonlinear Optical (NLO) Materials Development
Stilbene (B7821643) derivatives are a significant class of organic molecules investigated for their nonlinear optical (NLO) properties, which are crucial for applications in laser technology, optical signal processing, and data storage. rsc.org The NLO response in these molecules often arises from a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer.
Second Harmonic Generation (SHG) Properties of Diethylamino Stilbene Derivatives
Second harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. rsc.org For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. rsc.org
Research has shown that stilbene derivatives, including those with amino groups, can be potent SHG materials. For instance, the stilbene derivative 4-dimethylamino-4′-nitrostilbene (DANS) is a well-known NLO chromophore. semanticscholar.org In a study of various stilbene congeners, a non-centrosymmetric polymorph of a stilbene derivative demonstrated an NLO activity over 32 times that of a urea reference, a standard material for SHG comparison. rsc.org Another example, the salt trans-4'-(dimethylamino)-N-phenyl-4-stilbazolium hexafluorophosphate, exhibited an SHG efficiency 470 times that of urea. northwestern.edu While specific data for this compound is less common in these direct comparisons, the principles of molecular design for high SHG efficiency are transferable. The key is to create highly polarizable molecules that crystallize in a non-centrosymmetric fashion to maximize the macroscopic NLO effect.
| Compound | SHG Efficiency (vs. Urea) | Key Structural Feature |
|---|---|---|
| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (non-centrosymmetric polymorph) | >32x | Non-centrosymmetric crystal packing |
| trans-4'-(dimethylamino)-N-phenyl-4-stilbazolium hexafluorophosphate | 470x | Ionic stilbazolium salt structure |
| 4-dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST) | 550x | Well-known organic NLO crystal |
Hyperpolarizability Estimation and Structure-Property Relationships
The first hyperpolarizability (β) of a molecule is a measure of its second-order nonlinear optical response at the molecular level. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict the hyperpolarizability of new materials. researchgate.netresearchgate.net For stilbene derivatives, it has been shown that molecules with electron push-pull groups and a delocalized conjugated bridge exhibit larger first hyperpolarizabilities due to efficient intramolecular charge transfer. researchgate.net
The relationship between the molecular structure and the hyperpolarizability is a key area of research. For stilbene analogues, factors such as the strength and position of donor and acceptor groups, as well as the planarity of the molecule, significantly influence the hyperpolarizability. researchgate.net Computational studies allow for the systematic investigation of these structure-property relationships, guiding the synthesis of new molecules with enhanced NLO properties. For instance, calculations can estimate both static and dynamic first-order hyperpolarizabilities, providing insights into the material's performance at different laser frequencies. semanticscholar.org
Fluorescent Probes and Sensors
The sensitivity of the fluorescence of this compound derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and sensors. core.ac.uk These probes can report on properties such as polarity and viscosity through changes in their fluorescence emission.
Development of Solvatochromic Fluorescence Probes for Polarity and Viscosity Sensing
Solvatochromic dyes exhibit a shift in their absorption or emission spectra with a change in the polarity of the solvent. researchgate.net This property is particularly useful for developing probes that can sense the local polarity of their microenvironment, for example, within a lipid droplet in a cell. nih.gov Stilbene derivatives with a donor-acceptor structure often display significant solvatochromism.
For example, 2,5-dicyano-4-methyl-4'-dimethylaminostilbene shows an emission maximum that varies from 445 nm in nonpolar cyclohexane to 641 nm in highly polar DMSO. biomedgrid.combiomedgrid.com This large spectral shift makes it a highly sensitive probe for solvent polarity. biomedgrid.combiomedgrid.com In addition to polarity, the fluorescence intensity of some stilbene-based probes is also dependent on the viscosity of the medium. biomedgrid.combiomedgrid.com This dual sensitivity allows for the simultaneous probing of both polarity and viscosity. nih.gov
| Compound | Solvent | Emission Maximum (nm) |
|---|---|---|
| 2,5-dicyano-4-methyl-4'-dimethylaminostilbene | Cyclohexane | 445 |
| DMSO | 641 |
Two-Photon Fluorescent Probes for Advanced Imaging Techniques
Two-photon fluorescence microscopy is an advanced imaging technique that offers advantages such as deeper tissue penetration and reduced photodamage compared to conventional one-photon microscopy. nih.gov The development of fluorescent probes with large two-photon absorption cross-sections is crucial for this technology. biomedgrid.combiomedgrid.com
Stilbene-based molecules, with their extended π-conjugation, are excellent platforms for designing two-photon probes. biomedgrid.combiomedgrid.com For instance, a dicyanostilbene-derived probe was developed for the detection of lead ions in living cells and tissues. nih.gov This probe exhibited a large two-photon absorption cross-section of 1020 GM, making it highly efficient for two-photon imaging. nih.gov These probes are designed to have their photophysical properties modulated by external stimuli, such as the presence of a specific ion or a change in the local environment, enabling targeted imaging applications. biomedgrid.combiomedgrid.com
Applications in Microplastic Detection via Solvatochromic Fluorescence
A novel and important application of this compound derivatives is in the detection of microplastics in the environment. nih.govnih.govresearchgate.net The fluorescent dye 4-dimethylamino-4′-nitrostilbene (DANS) has been successfully used for this purpose. nih.govnih.govresearchgate.net DANS absorbs into various types of polymers that constitute microplastics. nih.govnih.govresearchgate.net Due to its solvatochromic properties, the fluorescence emission of DANS shifts depending on the polarity of the polymer it has absorbed into. nih.govnih.govresearchgate.net
When illuminated with UV light, microplastics stained with DANS emit light of different colors, from blue to red, depending on the polymer type. nih.govnih.govresearchgate.net This allows for a rapid and straightforward qualitative screening and identification of different types of microplastics in environmental samples. nih.govnih.govresearchgate.net This method provides a versatile and sensitive tool for discriminating microplastics in aqueous environments. nih.govnih.govresearchgate.net
Integration in Organic Optoelectronic Devices
Stilbene derivatives substituted with a diethylamino group are a significant class of organic molecules investigated for their potential in advanced materials science and photonics. The diethylamino group acts as a potent electron donor, which, when combined with an electron-acceptor moiety on the stilbene backbone, creates a "push-pull" system. This architecture gives rise to unique electronic and photophysical properties, making these compounds suitable for integration into organic optoelectronic devices. Their utility is primarily explored in the realms of organic light-emitting materials and photoswitchable systems.
Charge Transfer Characteristics in Organic Light-Emitting Materials
The performance of organic light-emitting diodes (OLEDs) is fundamentally dependent on the charge transfer characteristics of the materials used within the emissive layer. This compound derivatives, with their inherent donor-acceptor structure, exhibit intramolecular charge transfer (ICT) upon excitation. This process is central to their function as light-emitting materials.
When a voltage is applied to an OLED, electrons and holes are injected into the emissive layer, where they combine to form excitons (electron-hole pairs). In this compound-based materials, the diethylamino group enhances the highest occupied molecular orbital (HOMO) energy level, facilitating hole injection and transport. Conversely, a suitable acceptor group can tune the lowest unoccupied molecular orbital (LUMO) energy level to improve electron injection and transport. This tailored electronic structure helps in achieving balanced charge transport, a crucial factor for high-efficiency light emission.
The emission color of these materials can be tuned by modifying the strength of the donor (diethylamino) and acceptor groups, as well as by extending the π-conjugation of the stilbene core. For instance, trans-4-diethylamino-4′-bromostilbene has been investigated as a blue light-emitting material researchgate.net. The photophysical properties of such compounds are often sensitive to their environment, a phenomenon known as solvatochromism, where the emission wavelength changes with the polarity of the surrounding medium. This sensitivity arises from the difference in dipole moment between the ground and excited states of the molecule.
While specific charge mobility values for this compound are not extensively documented, the charge transport in similar donor-acceptor organic semiconductors is well-studied. The efficiency of charge transport in thin films, which is critical for OLED performance, is influenced by the molecular packing and morphology of the film.
| Compound | Application | Key Charge Transfer Feature | Observed Emission |
|---|---|---|---|
| trans-4-diethylamino-4′-bromostilbene | Blue light-emitting material | Strong two-photon excited fluorescence | Blue (440 nm) |
| Amino-substituted stilbenes | General light-emitting materials | Enhanced light-emitting and quantum efficiency due to the electron-donating amino group. | Varies with substitution |
Photoswitching Functionality in Advanced Materials
Photoswitching molecules are compounds that can reversibly change between two or more stable states upon exposure to light of specific wavelengths. This property allows for the remote control of material properties at the molecular level. Stilbene and its derivatives are well-known photoswitches, capable of undergoing a reversible E/Z (or trans/cis) isomerization around the central carbon-carbon double bond.
The introduction of a diethylamino group, often in conjunction with an electron-accepting group, significantly modifies the photoswitching behavior of the stilbene core. In unsubstituted stilbene, the E ⇌ Z isomerization is typically induced by UV light nih.gov. However, the push-pull nature of diethylamino-substituted stilbenes shifts their absorption spectrum to longer wavelengths, enabling photoswitching with visible light nih.govnih.gov. This is a critical advancement for applications in biological systems and soft materials, where high-energy UV light can be damaging.
A notable example is the behavior of donor-acceptor substituted "stiff-stilbenes," which are structurally related analogues. A dimethylamino- and cyano-substituted stiff-stilbene demonstrates reversible isomerization using visible light nih.gov. The photochromic properties of such molecules can also be controlled by external stimuli other than light. For instance, the protonation of the amino group by adding an acid can inhibit the visible-light-induced isomerization, providing a "gating" mechanism where the photoswitching can be turned on or off chemically nih.govnih.gov.
The quantum yield of photoisomerization, which is the efficiency of the light-induced transformation, is a key parameter for photoswitches. In some stilbene derivatives, this can be quite high, making them efficient switches researchgate.net. The thermal stability of both isomers is also important; for many stilbene-based switches, both the E and Z forms are stable at room temperature, making them suitable for applications where long-term state retention is required.
| Compound Class | Key Feature | Switching Wavelengths | Controlling Stimulus |
|---|---|---|---|
| Donor-acceptor substituted stiff-stilbenes (e.g., with dimethylamino group) | Visible-light photoswitching | Isomerization can be induced by visible light (e.g., 405 nm / 455 nm) | Light, Acid/Base (protonation gates the switching) |
| Unsubstituted Stilbene | UV-light photoswitching | UV light (e.g., 313 nm) | Light |
Crystallography and Solid State Characteristics
Single-Crystal X-ray Diffraction Studies of Diethylamino Stilbene (B7821643) and its Derivatives
One such derivative, 4-Bromo-4′-(dimethylamino)stilbene, has been synthesized and its crystal structure determined. The analysis revealed that the benzene (B151609) rings in this molecule are inclined to each other, with a dihedral angle of 50.5 (3)° between their mean planes. The dimethylamino group is nearly coplanar with its attached phenyl ring, exhibiting a dihedral angle of 8.6 (7)°. researchgate.net
Another well-studied related compound is 4-Dimethylamino-4'-nitrostilbene (DANS), a classic "push-pull" stilbene derivative known for its significant NLO properties. The molecular structure of DANS features an electron-donating dimethylamino group at one end of the molecule and an electron-accepting nitro group at the other, connected by a stilbene bridge. This electronic asymmetry is a key factor in its NLO activity.
Crystallographic data for a derivative, (E)-4-((4-(diethylamino)benzylidene)amino)-N,N-diphenylaniline, which contains a diethylamino-substituted moiety, has also been reported, highlighting the continued interest in the structural analysis of this class of compounds. scispace.com
Table 1: Crystallographic Data for 4-Bromo-4′-(dimethylamino)stilbene researchgate.net
| Crystal data | |
| Chemical formula | C₁₆H₁₆BrN |
| Formula weight | 302.21 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.804 (2) |
| b (Å) | 7.5532 (6) |
| c (Å) | 15.2106 (10) |
| β (°) | 125.755 (5) |
| Volume (ų) | 1366.8 (2) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.469 |
Intermolecular Interactions and Crystal Packing Effects on Optical Properties
The arrangement of molecules in the solid state, or crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions can significantly influence the optical properties of molecular crystals. nih.gov
In donor-acceptor substituted stilbenes, such as DANS, the crystal packing can lead to either a centrosymmetric or a non-centrosymmetric arrangement of the molecules. For second-order NLO applications, a non-centrosymmetric packing is highly desirable, as a centrosymmetric arrangement leads to the cancellation of the molecular hyperpolarizability at the macroscopic level.
The way molecules pack in a crystal can affect their electronic properties and, consequently, their interaction with light. For instance, the formation of J-aggregates or H-aggregates, which are specific types of molecular arrangements, can lead to shifts in the absorption and emission spectra of the material. In the context of diethylamino stilbene derivatives, the intermolecular interactions will dictate the alignment of the molecular dipoles, which is a critical factor for achieving a large macroscopic NLO response.
Studies on the adsorption of DANS on amorphous silica (B1680970) surfaces have highlighted the role of C-H···O interactions between the aromatic rings and the surface, as well as potential O-H···C interactions with the double-bond π system. acs.org These types of interactions are also expected to be important in the crystal packing of this compound derivatives.
Polymorphism and its Impact on Nonlinear Optical Activity
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and, importantly for this class of materials, optical properties.
The existence of polymorphism is a critical consideration in the development of NLO materials. A compound that has a high molecular hyperpolarizability may crystallize in a centrosymmetric space group, which would render it inactive for second-harmonic generation. However, it may be possible to induce crystallization in a non-centrosymmetric form under different conditions, thereby "switching on" the NLO activity.
Q & A
Q. What protocols ensure ethical compliance in preclinical studies involving this compound derivatives?
- Methodological Answer : Follow institutional guidelines for animal welfare (e.g., 3Rs principles) and obtain approval from ethics committees. For in vitro studies, document cell line authentication (STR profiling) and mycoplasma testing. Include negative controls (e.g., solvent-only) to validate toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
